6-Bromo-1-chloro-5-nitroisoquinoline
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Bromo-1-chloro-5-nitroisoquinoline consists of a quinoline core with bromine, chlorine, and nitro functional groups attached to it . The exact positions of these groups can influence the properties and reactivity of the molecule.Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 287.5 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources.Scientific Research Applications
Prodrug Development
6-Bromo-1-chloro-5-nitroisoquinoline shows promise in prodrug development, particularly in the synthesis of novel compounds. Parveen et al. (1999) discuss a compound where 6-bromoisoquinolin-1-one is released upon biomimetic reduction, highlighting its potential in selective drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).
Spectroscopic Analysis
Spectroscopic analysis of this compound derivatives has been a significant area of research. Yurdakul et al. (2015) conducted an experimental and theoretical study on free 5-nitroisoquinoline, providing insights into vibrational spectra and molecular structure using various spectroscopic techniques (Yurdakul, Badoğlu, & Güleşci, 2015).
Chemical Synthesis
The synthesis of various derivatives of this compound has been explored for their potential applications in medicinal chemistry. Lei et al. (2015) describe the synthesis of a key intermediate in PI3K/mTOR inhibitors, which involves the use of 6-bromoquinolin-4-ol (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).
Ligand Development
Research has been conducted on incorporating 6-bromoquinoline into novel chelating ligands for potential use in various chemical applications. Hu et al. (2003) discuss a Friedländer approach to synthesize bidentate and tridentate 6-bromoquinoline derivatives, which have applications in optical properties and emission quantum yield (Hu, Zhang, & Thummel, 2003).
Pharmacologically Active Compounds
Brown and Gouliaev (2005) focused on synthesizing 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline, which are key in developing pharmacologically active compounds. This research contributes to understanding the electrophilic bromination process and its applications in medicinal chemistry (Brown & Gouliaev, 2005).
Properties
IUPAC Name |
6-bromo-1-chloro-5-nitroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-7-2-1-6-5(8(7)13(14)15)3-4-12-9(6)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPGAUIFZQGSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)Cl)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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